D-threo-Ritalinic Acid
Overview
Description
D-threo-Ritalinic Acid is a substituted phenethylamine and an inactive major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group yielding ritalinic acid . It is used as an intermediate in the synthesis of methylphenidate and its analogues .
Synthesis Analysis
The synthesis of D-threo-Ritalinic Acid involves the reduction of the pyridine moiety to the fully deuterated piperidine . The product of this synthesis is used as an analytical reference standard and as a precursor to deuterated ±-threo-methylphenidate .Molecular Structure Analysis
The molecular formula of D-threo-Ritalinic Acid is C13H17NO2 . It has a molar mass of 219.28 g/mol . The structure of D-threo-Ritalinic Acid was solved by a single-wavelength anomalous diffraction (SAD) method with bromide-soaked crystals .Physical And Chemical Properties Analysis
D-threo-Ritalinic Acid has a molecular weight of 219.28 g/mol . Its molecular formula is C13H17NO2 . It has a XLogP3 of -2.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .Scientific Research Applications
1. Radiosynthesis Applications
D-threo-Ritalinic acid is instrumental in the field of radiosynthesis. It's used as a precursor for creating radiolabeled compounds like [11C]d-threo-methylphenidate ([11C]d-threo-MP), which are vital for brain imaging and studying dopaminergic transporters (Patt et al., 2007). Additionally, d-threo-ritalinic acid has been used in developing a one-step radiosynthesis process for [11C]-d-threo-methylphenidate, facilitating easier production of this tracer for medical imaging (Moran et al., 2011).
2. Enantiomer Separation and Analysis
The separation and analysis of the enantiomers of ritalin and its by-products, including threo-ritalinic acid racemate, are crucial for understanding the properties and behavior of these compounds. Techniques like capillary electrophoresis have been utilized for this purpose, demonstrating the scientific significance of d-threo-ritalinic acid in analytical chemistry (Huang et al., 2001).
3. Pharmacokinetics and Metabolism Studies
Understanding the pharmacokinetics and metabolism of drugs like methylphenidate and ethylphenidate is essential in medical research. Studies on d-threo-ritalinic acid concentrations and their metabolic pathways in different species, including horses and rats, provide valuable insights into these processes (Knych et al., 2018). These studies are fundamental for drug development and safety assessment.
4. Chiral Separation in Biological Matrices
The chiral separation and quantification of d- and l-threo methylphenidate and ritalinic acid in biological matrices is a key area of research. Techniques like supercritical fluid chromatography have been developed to analyze these enantiomers individually, enhancing our understanding of their different effects (Smith et al., 2023).
5. Environmental Impact Studies
Research into the environmental impact of pharmaceuticals includes studying compounds like ritalinic acid, a metabolite of methylphenidate. Studies have focused on its occurrence and fate in aquatic systems, providing crucial insights into the environmental footprint of commonly used medications (Letzel et al., 2010).
6. Biotransformation Research
Biotransformation of substances like ritalinic acid is another significant area of research. Studies have explored the transformation of ritalinic acid using enzymes, shedding light on potential environmental and biological processes affecting this compound (Kobakhidze et al., 2017).
Safety And Hazards
Future Directions
The ratio between D-threo-Ritalinic Acid and D-threo-Methylphenidate in plasma at different time points and that between the AUCs of D-threo-Ritalinic Acid and D-threo-Methylphenidate were calculated and correlations between them expressed by Pearson correlation coefficients . This could be a potential area for future research. Additionally, the use of D-threo-Ritalinic Acid as a renal imaging agent in nuclear medicine has been explored .
properties
IUPAC Name |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-threo-Ritalinic Acid | |
CAS RN |
54631-24-2, 129389-67-9 | |
Record name | DL-threo-Ritalinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054631242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-threo-Ritalinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129389679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RITALINIC ACID, D-THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MNC5Y0IMU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RITALINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4165RS9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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